molecular formula C11H13ClO2 B14113068 (4-Propylphenoxy)-acetyl chloride

(4-Propylphenoxy)-acetyl chloride

Cat. No.: B14113068
M. Wt: 212.67 g/mol
InChI Key: XYCLORUFDCDVAG-UHFFFAOYSA-N
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Description

2-(4-Propylphenoxy)acetyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a yellow liquid at room temperature and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both an acetyl chloride group and a phenoxy group, making it a valuable intermediate in the synthesis of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Propylphenoxy)acetyl chloride can be synthesized through the reaction of 2-(4-propylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of 2-(4-propylphenoxy)acetyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of 2-(4-propylphenoxy)acetyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenoxy)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    2-(4-Propylphenoxy)acetic acid: Formed by hydrolysis.

    2-(4-Propylphenoxy)ethanol: Formed by reduction.

Scientific Research Applications

2-(4-Propylphenoxy)acetyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Medicinal Chemistry: For the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: In the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: As a reagent for modifying biomolecules and studying their interactions

Mechanism of Action

The mechanism of action of 2-(4-propylphenoxy)acetyl chloride primarily involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity allows it to form various derivatives, which can then interact with biological targets or be used in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylphenoxy)acetyl chloride
  • 2-(4-Methylphenoxy)acetyl chloride
  • 2-(4-Ethylphenoxy)acetyl chloride

Uniqueness

2-(4-Propylphenoxy)acetyl chloride is unique due to the presence of the propyl group on the phenoxy ring, which can influence its reactivity and the properties of the derivatives formed. Compared to similar compounds with different alkyl groups, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(4-propylphenoxy)acetyl chloride

InChI

InChI=1S/C11H13ClO2/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3

InChI Key

XYCLORUFDCDVAG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)Cl

Origin of Product

United States

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